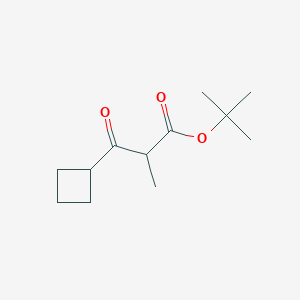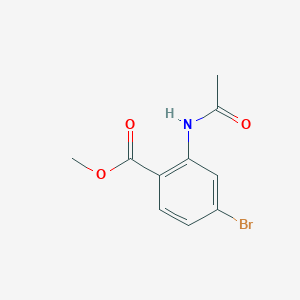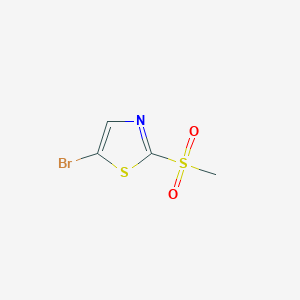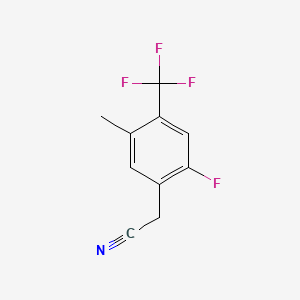![molecular formula C15H17Cl2N5 B1444605 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin Dihydrochlorid CAS No. 1337533-85-3](/img/structure/B1444605.png)
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin Dihydrochlorid
Übersicht
Beschreibung
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C15H17Cl2N5 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: Hemmung von RIPK1
Diese Verbindung wurde als potenter Inhibitor von Rezeptor-interagierendem Proteinkinase 1 (RIPK1) identifiziert. RIPK1 spielt eine bedeutende Rolle bei der Nekroptose, einer Form des programmierten Zelltods, die an verschiedenen Krankheiten beteiligt ist, darunter Krebs. Durch die Hemmung von RIPK1 kann diese Verbindung die Nekroptose verhindern, wodurch die Tumormetastasierung reduziert wird und sie vielversprechend als therapeutisches Mittel in der Krebsbehandlung erscheint.
Herz-Kreislauf-Gesundheit
Die Verbindung hat gezeigt, dass sie vaskuläre Endothelzellen vor nekrotischem Zelltod schützen kann, der durch Tumorzellen induziert wird . Dies deutet auf potenzielle Anwendungen in der Herz-Kreislauf-Gesundheit hin, bei denen der Schutz von Endothelzellen entscheidend für die Vorbeugung von Krankheiten wie Atherosklerose sein kann.
Arzneimittelentwicklung: Kinaseselektivität
Mit einer hohen Bindungsaffinität und Selektivität für RIPK1 ist diese Verbindung ein exzellenter Kandidat für die weitere Arzneimittelentwicklung . Ihre Selektivität stellt sicher, dass sie zur gezielten Ansteuerung spezifischer Pfade verwendet werden kann, ohne andere zu beeinflussen, wodurch potenzielle Nebenwirkungen reduziert werden.
Pharmakokinetik
Die Verbindung hat günstige pharmakokinetische Eigenschaften gezeigt, was für die Entwicklung jedes therapeutischen Mittels unerlässlich ist . Gute Pharmakokinetik bedeutet, dass die Verbindung effektiv aufgenommen, verteilt, metabolisiert und ausgeschieden werden kann, was sie zu einem vielversprechenden Kandidaten für die medizinische Anwendung macht.
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream effects of RIPK1 activation .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a form of programmed cell death that is regulated by RIPK1. Inhibition of RIPK1 can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Result of Action
The inhibition of RIPK1 by this compound results in the protection of cells from necroptosis and the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells . Importantly, it has exhibited excellent anti-metastasis activity in an experimental B16 melanoma lung metastasis model .
Biochemische Analyse
Biochemical Properties
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride acts as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound binds to the kinase domain of RIPK1 with high affinity, thereby inhibiting its activity. The inhibition of RIPK1 by this compound prevents the phosphorylation of downstream substrates, which are involved in necroptosis and inflammatory signaling pathways . Additionally, this compound has shown good kinase selectivity, meaning it specifically targets RIPK1 without significantly affecting other kinases .
Cellular Effects
The effects of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride on various cell types have been extensively studied. In vascular endothelial cells, this compound efficiently protects against necroptosis induced by tumor cells . It attenuates necrotic cell death, thereby preserving cell viability. Furthermore, in tumor cells, this compound has demonstrated potent anti-metastatic activity, reducing the spread of cancer cells to distant organs . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting RIPK1 activity .
Molecular Mechanism
At the molecular level, 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride exerts its effects by binding to the kinase domain of receptor-interacting protein kinase 1 (RIPK1). This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation of its downstream substrates . As a result, the necroptosis pathway is blocked, and inflammatory signaling is reduced. The compound’s high binding affinity and selectivity for RIPK1 contribute to its potent inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride have been observed over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against RIPK1 . Long-term studies have indicated that the compound can effectively protect cells from necroptosis and reduce inflammation over extended periods . Additionally, the compound’s pharmacokinetic properties suggest favorable stability and distribution in vivo .
Dosage Effects in Animal Models
In animal models, the effects of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride vary with different dosages. At lower doses, the compound effectively inhibits RIPK1 activity and protects against necroptosis without causing significant toxicity . At higher doses, some adverse effects, such as mild toxicity, have been observed . The compound’s anti-metastatic activity has been particularly notable in experimental models of melanoma lung metastasis .
Metabolic Pathways
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is involved in metabolic pathways related to its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound inhibits the phosphorylation of RIPK1 substrates, thereby affecting metabolic flux and metabolite levels associated with necroptosis and inflammation . The compound’s interaction with RIPK1 also influences the overall metabolic state of the cell, contributing to its protective effects .
Transport and Distribution
Within cells and tissues, 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is transported and distributed efficiently. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, the compound accumulates in regions where receptor-interacting protein kinase 1 (RIPK1) is active, allowing it to exert its inhibitory effects . The compound’s favorable pharmacokinetic properties contribute to its effective distribution in vivo .
Subcellular Localization
The subcellular localization of 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is primarily associated with regions where receptor-interacting protein kinase 1 (RIPK1) is active. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for the compound’s inhibitory activity, as it allows for precise interaction with RIPK1 and its substrates .
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.2ClH/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12;;/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFAPIQEJXINGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)


![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)



![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)


![4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)


